molecular formula C11H16O2S B4109641 1-Ethoxy-3-phenylsulfanylpropan-2-ol

1-Ethoxy-3-phenylsulfanylpropan-2-ol

Cat. No.: B4109641
M. Wt: 212.31 g/mol
InChI Key: SCKGJPHLUGFMIA-UHFFFAOYSA-N
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Description

1-Ethoxy-3-phenylsulfanylpropan-2-ol is an organic compound that features both ether and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-3-phenylsulfanylpropan-2-ol typically involves the reaction of 3-chloro-1-propanol with sodium phenylthiolate in the presence of a base, followed by the introduction of an ethoxy group. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.

    Solvent: Common solvents like ethanol or methanol.

    Catalyst/Base: Sodium hydroxide or potassium carbonate to deprotonate the thiol group and promote nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining optimal reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3-phenylsulfanylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ether or thioether groups under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Tosyl chloride, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkanes, alcohols.

    Substitution: Tosylates, esters.

Scientific Research Applications

1-Ethoxy-3-phenylsulfanylpropan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-phenylsulfanylpropan-2-ol involves its interaction with molecular targets through its ether and thioether groups. These functional groups can participate in hydrogen bonding, van der Waals interactions, and covalent bonding with target molecules. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Signal Transduction: It may interfere with cellular signaling pathways by modifying key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    1-ethoxy-3-(methylthio)-2-propanol: Similar structure but with a methylthio group instead of a phenylthio group.

    1-ethoxy-3-(phenylthio)-2-butanol: Similar structure but with an additional carbon in the backbone.

    1-methoxy-3-(phenylthio)-2-propanol: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

1-Ethoxy-3-phenylsulfanylpropan-2-ol is unique due to its combination of ether and thioether groups, which confer distinct chemical reactivity and potential applications. The presence of the phenylthio group also enhances its stability and potential biological activity compared to similar compounds with simpler alkylthio groups.

Properties

IUPAC Name

1-ethoxy-3-phenylsulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2S/c1-2-13-8-10(12)9-14-11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKGJPHLUGFMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CSC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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